Substitution Pattern Differentiation
This compound is the only commercially available 1,2,3-triazol-4-amine bearing a pyrrolidin-1-yl-ethyl substituent at the N1 position. The closest commercial analogs exhibit either different substitution patterns (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]-2H-1,2,3-triazol-4-amine with substitution at N2) or different triazole ring regioisomers (e.g., 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine with a 1,2,4-triazole core) . Structural analysis indicates the target compound possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, 3 rotatable bonds, and 13 heavy atoms, producing a specific conformational flexibility and interaction capacity distinct from regioisomers and core-modified analogs [1].
| Evidence Dimension | Structural identity and substitution pattern |
|---|---|
| Target Compound Data | N1-(pyrrolidin-1-yl-ethyl)-1H-1,2,3-triazol-4-amine; CAS 1520327-36-9 |
| Comparator Or Baseline | N2-substituted regioisomer (CAS 2137832-81-4); 1,2,4-triazole analog (CAS 1697038-41-7) |
| Quantified Difference | Regioisomeric substitution (N1 vs N2); triazole ring isomerism (1,2,3 vs 1,2,4) |
| Conditions | Commercial supplier catalogs and CAS registry cross-referencing |
Why This Matters
The N1 substitution pattern determines the spatial orientation of the pyrrolidine moiety relative to the 4-amino group, which directly impacts target binding geometry and is not interchangeable with N2 or alternative triazole isomers.
- [1] Chem960. 1520327-36-9 (1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine): Calculated properties. Exact mass: 181.13274550 g/mol. View Source
